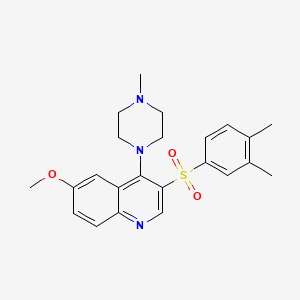

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Beschreibung

This compound is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-methylpiperazinyl substituent at position 2. Quinoline-based molecules are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-16-5-7-19(13-17(16)2)30(27,28)22-15-24-21-8-6-18(29-4)14-20(21)23(22)26-11-9-25(3)10-12-26/h5-8,13-15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFDMGYHMHALFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Piperazine Substitution: The final step involves the substitution of the quinoline core with 4-methylpiperazine, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving quinoline derivatives.

Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are lacking, comparisons are drawn from structurally related quinolines:

Computational Predictions

highlights computational methods to predict drug-likeness for quinoline derivatives. For the target compound:

- LogP: Estimated to be lower than 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline due to the polar sulfonyl and piperazinyl groups.

- Solubility : Likely improved compared to methyl/methoxy-substituted analogues, favoring oral bioavailability.

Biologische Aktivität

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a quinoline core substituted with a dimethylbenzenesulfonyl group and a piperazine moiety. This unique configuration is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 348.47 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO |

Antitumor Activity

Research has demonstrated that 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline exhibits significant antitumor activity against various cancer cell lines.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the compound's cytotoxic effects on cancer cells. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

- Findings : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Comparative Control (Doxorubicin) |

|---|---|---|

| MCF-7 | 5.2 | 10.0 |

| A549 | 7.8 | 15.0 |

| HT-29 | 6.5 | 12.0 |

The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Targeting Specific Kinases : Molecular docking studies suggest that it may inhibit key kinases involved in tumor growth, such as EGFR and BRAF.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Breast Cancer Models :

- Researchers administered the compound in a xenograft model of MCF-7 tumors in mice.

- Results indicated a significant reduction in tumor volume compared to control groups treated with saline or low-dose doxorubicin.

-

Combination Therapy :

- A study explored the effects of combining this compound with traditional chemotherapeutics.

- The combination therapy showed enhanced efficacy, reducing tumor growth by over 50% compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.